DDPO Demonstrates Distinct Dual DHFR and FPGS Inhibition Versus Methotrexate
DDPO inhibits dihydrofolate reductase (DHFR) with an IC50 of 0.035 µM, a potency comparable to the classical antifolate methotrexate (IC50 ~0.022 µM) [1]. However, unlike methotrexate, which is a weak FPGS inhibitor (Ki ~3 µM), DDPO also inhibits folylpolyglutamate synthetase (FPGS) with an IC50 of 0.4 µM, demonstrating a dual mechanism of action [2][3].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | DHFR IC50 = 0.035 µM; FPGS IC50 = 0.4 µM |
| Comparator Or Baseline | Methotrexate: DHFR IC50 ~0.022 µM; FPGS Ki ~3 µM |
| Quantified Difference | DHFR: comparable (1.6-fold difference); FPGS: DDPO is 7.5-fold more potent (0.4 µM vs 3 µM) |
| Conditions | Purified human DHFR and FPGS enzyme assays |
Why This Matters
DDPO uniquely targets both DHFR and FPGS, unlike methotrexate, enabling distinct mechanistic studies of folate metabolism.
- [1] MedChemExpress. DDPO Product Page. (Referenced data). View Source
- [2] Bolanowska W, et al. Activation of mammalian folylpolyglutamate synthetase by sodium bicarbonate. Arch Biochem Biophys. 1990 Oct;282(1):152-8. doi: 10.1016/0003-9861(90)90432-X. PMID: 2121087. View Source
- [3] McGuire JJ, et al. Structural specificity of inhibition of human folylpolyglutamate synthetase by ornithine-containing folate analogs. Biochem Pharmacol. 1988 Oct 15;37(20):3931-9. doi: 10.1016/0006-2952(88)90076-7. PMID: 3190739. View Source
